3,5-Difluorophenylmagnesium bromide
Overview
Description
3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It is used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as AMPA receptor potentiators . It can also be used to prepare copper (I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorophenylmagnesium bromide is F2C6H3MgBr . The compound contains a magnesium atom which is bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted at the 3 and 5 positions with fluorine atoms .Chemical Reactions Analysis
As a Grignard reagent, 3,5-Difluorophenylmagnesium bromide is highly reactive and can participate in a variety of chemical reactions. It is particularly useful in the formation of carbon-carbon bonds . For example, it can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes .Physical And Chemical Properties Analysis
3,5-Difluorophenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.971 g/mL at 25 °C . It is stored at a temperature between 2-8°C .Scientific Research Applications
Grignard Reagent
3,5-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the synthesis of various organic compounds. They are particularly useful for the formation of carbon-carbon bonds.
Synthesis of AMPA Receptor Potentiators
This compound can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, which act as AMPA receptor potentiators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their potentiators have potential therapeutic applications in cognitive disorders.
Preparation of Luminescent Molecules for OLEDs
3,5-Difluorophenylmagnesium bromide can be used to prepare copper (I) complexes . These complexes are used as luminescent guest molecules in organic light-emitting diodes (OLEDs), contributing to the development of more efficient and longer-lasting displays.
Synthesis of H3 Receptor Antagonists
This compound serves as an intermediate in the synthesis of 2-aminoethylbenzofuran H3 receptor antagonists . H3 receptors are primarily found in the central nervous system and are involved in a variety of biological processes, including sleep-wake cycle regulation and cognition. Antagonists of these receptors may have therapeutic potential in treating sleep disorders, cognitive disorders, and certain types of pain.
Laboratory Chemicals
3,5-Difluorophenylmagnesium bromide is also used as a laboratory chemical . It can be used in various chemical reactions in the lab, contributing to the synthesis of a wide range of compounds.
Food, Drug, Pesticide or Biocidal Product Use
This compound is also used in the food, drug, pesticide, or biocidal product industries . However, the specific applications in these fields are not detailed in the sources.
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It primarily targets organic compounds with electrophilic sites, such as carbonyl groups in aldehydes and ketones .
Mode of Action
The 3,5-Difluorophenylmagnesium bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition reaction . The magnesium-bromide fragment acts as a strong nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond, effectively adding the 3,5-difluorophenyl group to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Difluorophenylmagnesium bromide are dependent on the specific target molecules it interacts with. It has been used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as ampa receptor potentiators . It has also been used to prepare copper(I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and sensitive to moisture . These properties would likely impact its bioavailability if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of 3,5-Difluorophenylmagnesium bromide’s action are largely dependent on the specific molecules it is used to modify. For example, in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, the addition of the 3,5-difluorophenyl group could potentially enhance the potency of these compounds as AMPA receptor potentiators .
Action Environment
The action of 3,5-Difluorophenylmagnesium bromide is highly sensitive to environmental factors. It is air and moisture sensitive, reacting violently with water . Therefore, it must be handled under an inert atmosphere and stored at low temperatures . These factors can significantly influence the compound’s reactivity, efficacy, and stability.
properties
IUPAC Name |
magnesium;1,3-difluorobenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUHMQSOMLVGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenylmagnesium bromide | |
CAS RN |
62351-47-7 | |
Record name | 3,5-Difluorophenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Difluorophenylmagnesium bromide in the synthesis of hyperbranched poly(arylene ether sulfone)s?
A1: 3,5-Difluorophenylmagnesium bromide acts as a Grignard reagent in the synthesis of an AB2 monomer, a crucial building block for hyperbranched poly(arylene ether sulfone)s (HB PAES). [] The compound reacts with 4-methoxyphenylsulfonyl chloride to form 3,5-difluoro-4′-methoxydiphenyl sulfone, which is then deprotected to yield the desired AB2 monomer, 3,5-difluoro-4′-hydroxydiphenyl sulfone. This monomer is then polymerized to create the HB PAES.
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